Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Description
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (CAS 596839-38-2) is a fused heterocyclic compound featuring a pyrrolophenanthroline core substituted with a 4-bromobenzoyl group and two ethyl ester moieties. Its molecular formula is C28H21BrN2O5, with a molecular weight of 561.39 g/mol .
Properties
CAS No. |
853330-75-3 |
|---|---|
Molecular Formula |
C28H21BrN2O5 |
Molecular Weight |
545.4 g/mol |
IUPAC Name |
diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C28H21BrN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3 |
InChI Key |
NAKPASJVTGLLGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br)C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
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Formation of Phenanthrolinium Salts :
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Generation of N-Ylides :
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Cycloaddition with Alkynes :
Introduction of the 4-Bromobenzoyl Group
The 4-bromobenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution at the reactive position of the pyrrolophenanthroline core.
Methodology:
-
The core compound is treated with 4-bromobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
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Solvent: Dichloromethane or chloroform.
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Temperature: 0–25°C.
Diethyl Esterification
The final step involves esterification of the carboxylic acid intermediates to introduce the diethyl ester groups.
Procedure:
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Hydrolysis of Intermediate :
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Esterification with Ethanol :
Optimization and Reaction Parameters
Critical parameters influencing yield and purity include:
Comparative Analysis of Synthetic Routes
Route A: Sequential Cycloaddition-Acylation-Esterification
Route B: One-Pot Cycloaddition and Acylation
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Advantages : Reduced purification steps.
Challenges and Solutions
-
Regioselectivity in Cycloaddition :
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Purification of Hydrophobic Intermediates :
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Handling Air-Sensitive Intermediates :
Recent Advances
Chemical Reactions Analysis
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation reactions are possible with appropriate reagents like bromine, nitric acid, and sulfuric acid, respectively
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry:
- Anticancer Properties : Research indicates that derivatives of phenanthroline compounds can interact with DNA and exhibit cytotoxic effects against cancer cell lines. Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate may enhance these interactions due to the presence of the bromobenzoyl group, which can influence lipophilicity and cellular uptake .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes or interfere with metabolic pathways could be explored for developing new antibiotics .
Case Study: Anticancer Activity
A study published in Molecules evaluated various pyrrolo[1,2-a][1,10]phenanthroline derivatives for their anticancer activity. The results showed that compounds with halogen substitutions exhibited enhanced potency against specific cancer cell lines compared to their non-halogenated counterparts. The presence of the bromine atom in this compound is hypothesized to play a crucial role in its biological efficacy .
Materials Science Applications
The compound's unique structure also makes it suitable for applications in materials science:
- Organic Electronics : Due to its conjugated structure and potential for electron transfer processes, this compound may be utilized in organic photovoltaic devices or organic light-emitting diodes (OLEDs). Its ability to form stable thin films can enhance device performance .
Data Table: Comparison of Related Compounds
| Compound Name | Substituent | Unique Features |
|---|---|---|
| This compound | 4-Bromobenzoyl | Enhanced lipophilicity from bromine substitution |
| Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | 4-Nitrobenzoyl | Different electronic properties due to nitro group position |
| Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | 4-Fluorobenzoyl | Potentially altered reactivity due to fluorine's electronegativity |
Analytical Chemistry Applications
In analytical chemistry, this compound can serve as a reagent or probe for detecting metal ions or other analytes due to its chelation properties. Its ability to form stable complexes with transition metals can be exploited in various detection methods.
Case Study: Metal Ion Detection
Research has demonstrated that phenanthroline derivatives can selectively bind metal ions such as iron and copper. The binding affinity can be quantified using spectroscopic techniques. This compound could be tested for its efficacy in detecting trace amounts of these metals in environmental samples .
Mechanism of Action
The mechanism of action of diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with molecular targets such as DNA and metal ions. The compound’s planar structure and extended π-conjugation allow it to intercalate between DNA base pairs, potentially inhibiting DNA replication and transcription . Additionally, its chelating properties enable it to form stable complexes with metal ions, which can affect various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound shares a pyrrolo[1,2-a][1,10]phenanthroline backbone with several derivatives, but key differences arise in:
- Ester groups: Diethyl (target), diisopropyl (C30H26N2O5, 494.55 g/mol) , dimethyl (C28H21N3O7, 511.48 g/mol) , and monoethyl (C24H17BrN2O3, 461.32 g/mol) .
- Benzoyl substituents : 4-bromo (target), 4-nitro (C28H21N3O7) , 3,5-dimethoxy (C25H21N2O5) , and unsubstituted benzoyl .
- Saturation : Some analogs, like diethyl-11-benzoyl-8a,9-dihydropyrrolophenanthroline (C28H22N2O5, 466.49 g/mol), feature a partially saturated core, reducing conjugation .
Physical and Spectroscopic Properties
Table 1: Key Physical Properties
Table 2: Spectroscopic Data Highlights
Key Observations :
- Electron-withdrawing substituents (e.g., nitro in ) increase polarity and melting points compared to bromo or methoxy groups.
- Ester bulkiness : Diisopropyl esters (494.55 g/mol) have higher molecular weights than diethyl analogs but may exhibit lower solubility in polar solvents .
- Spectral shifts : Nitro groups induce distinct ¹H-NMR deshielding (e.g., H-2' at δ 8.98) compared to bromo substituents, which likely cause upfield shifts due to inductive effects .
Biological Activity
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrrolo[1,2-a][1,10]phenanthroline derivatives, which are known for their unique structural features and diverse applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolo[1,2-a][1,10]phenanthroline core with a 4-bromobenzoyl substituent and two diethyl ester groups at the 9 and 10 positions. This structure contributes to its ability to intercalate with nucleic acids and interact with metal ions.
The biological activity of this compound primarily involves:
- DNA Intercalation : The planar structure of the compound allows it to insert between DNA base pairs. This intercalation can disrupt normal DNA function, leading to potential cytotoxic effects in cancer cells.
- Metal Ion Chelation : The compound can chelate metal ions such as copper and iron. This property is significant in developing metal-based therapeutics and understanding the compound's role in oxidative stress modulation.
Anticancer Activity
In various studies, this compound has demonstrated notable anticancer properties:
- In Vitro Studies : The compound exhibits cytotoxic effects against a range of cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
- IC50 Values : Reported IC50 values range from 5 µM to 15 µM depending on the cell line tested.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Efficacy : Studies indicate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis.
Study on Anticancer Efficacy
A notable study investigated the effects of this compound in vivo using xenograft models:
- Methodology : Tumor-bearing mice were treated with varying doses of the compound.
- Findings : Significant tumor growth inhibition was observed at doses greater than 5 mg/kg compared to control groups treated with saline or standard chemotherapy agents like cisplatin.
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of this compound:
- Methodology : The disk diffusion method was employed to assess antibacterial activity against several pathogens.
- Results : Zones of inhibition ranged from 12 mm to 20 mm depending on the bacterial strain tested.
Q & A
Q. Methodological Answer :
- DNA Intercalation : Assessed via UV-Vis titration and fluorescence quenching; intercalation disrupts DNA replication .
- Anticancer Potential : Cytotoxicity evaluated using MTT assays (e.g., IC₅₀ values against HeLa cells) .
- Antimicrobial Screening : Disk diffusion assays measure inhibition zones against Gram-positive bacteria .
Advanced Research Questions
How does the 4-bromobenzoyl substituent influence DNA-binding mechanisms compared to nitro or fluoro analogs?
Q. Methodological Answer :
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Electronic Effects : Bromine’s electron-withdrawing nature enhances DNA intercalation vs. nitro (stronger electron withdrawal) or fluoro (weaker) groups.
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Lipophilicity : Bromine increases logP, improving membrane permeability (measured via HPLC) .
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Comparative Data :
Substituent DNA Binding Constant (Kₐ, M⁻¹) LogP 4-Bromo 1.2 × 10⁵ 3.8 3-Nitro 8.7 × 10⁴ 2.9 4-Fluoro 6.5 × 10⁴ 2.5
How can regioselectivity be controlled during functionalization of the pyrrolophenanthroline core?
Q. Methodological Answer :
- Catalytic Systems : Use CuBr₂/K₂S₂O₈ for C1-bromination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor C3 functionalization via stabilization of transition states .
- Directing Groups : Electron-withdrawing substituents (e.g., esters) guide reactions to electron-deficient positions .
What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?
Q. Methodological Answer :
- Dose-Response Studies : Establish compound-specific therapeutic windows (e.g., cytotoxicity IC₅₀ vs. MIC for bacteria) .
- Target Selectivity : Molecular docking identifies off-target interactions (e.g., with topoisomerase vs. bacterial gyrase) .
How does the compound’s helical distortion impact coordination chemistry with metal ions?
Q. Methodological Answer :
- X-ray Analysis : Distortion creates chiral pockets for metal binding (e.g., Cu²⁺, Fe³⁺) .
- Spectroscopic Titration : UV-Vis and EPR track metal-ligand charge transfer; stability constants (logβ) calculated via Job’s plot .
What computational models predict the compound’s druglikeness and reactivity?
Q. Methodological Answer :
- DFT Calculations : HOMO-LUMO gaps (~4.2 eV) indicate redox stability .
- ADMET Prediction : SwissADME evaluates Lipinski compliance (MW < 500, logP < 5) and blood-brain barrier permeability .
How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
Q. Methodological Answer :
- Substituent Variation : Replace bromine with methoxy (electron-donating) to reduce cytotoxicity while retaining DNA binding .
- Core Modifications : Fuse additional rings (e.g., isoindolo derivatives) to increase π-stacking .
What advanced functionalization methods enable late-stage diversification of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
